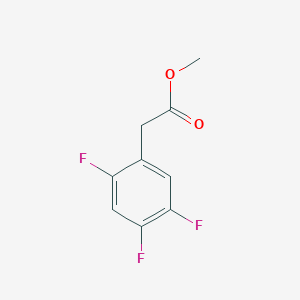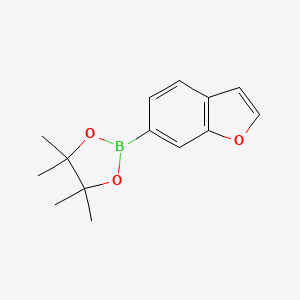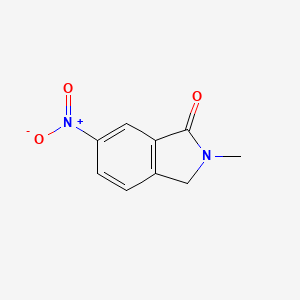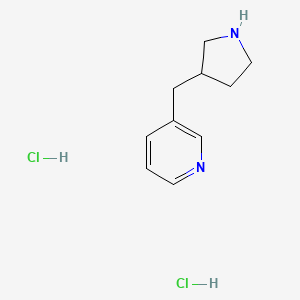![molecular formula C6H5ClN4 B1429814 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine CAS No. 1393181-01-5](/img/structure/B1429814.png)
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine
Übersicht
Beschreibung
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is a chemical compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.59 . This compound is often used in the synthesis of various derivatives that have shown potential in medical applications .
Synthesis Analysis
The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine and its derivatives has been described in several studies . For instance, one study described the synthesis of new 1H-pyrazolo[3,4-D]pyrimidine derivatives as potential epidermal growth factor receptor inhibitors (EGFRIs) . Another study reported the design and synthesis of 1H-pyrazolo[3,4-D]pyrimidine derivatives as PAK1 inhibitors .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is characterized by the presence of a pyrazolo[4,3-D]pyrimidine core, which is a bicyclic system containing two nitrogen atoms . The exact structure can be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine are typically related to its use as a starting material for the synthesis of various derivatives . These reactions often involve the introduction of various functional groups to the pyrazolo[4,3-D]pyrimidine core .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine can be inferred from its molecular structure. It is a solid compound . More specific properties such as melting point, solubility, and stability can be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Potential
A study by Ogurtsov and Rakitin (2021) outlines the synthesis of a related compound, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, through a two-step process starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound serves as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may have pharmacological properties (Ogurtsov & Rakitin, 2021).
Biological Activities
In 2015, Jin explored the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives containing a pyrazole group, including a compound structurally similar to 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine. The in vitro anticancer activities of these compounds against human prostate cancer PC-3 cells were evaluated, showing some level of effectiveness (Jin, 2015).
Potential in AIDS Chemotherapy
A 2019 study by Ajani et al. discussed the synthesis of pyrazole-based pyrimidine scaffolds, highlighting the significance of pyrimidine as a component of nucleic acids and its application in AIDS chemotherapy. Pyrazole nuclei, a part of these compounds, are noted for their pharmacological therapeutic potentials (Ajani et al., 2019).
Amplifying Phleomycin Effectiveness
Brown et al. (1979) researched 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione and its derivatives, analyzing their activities as amplifiers of phleomycin against E. coli. This research demonstrates the potential use of similar pyrazolo[3,4-d]pyrimidine derivatives in enhancing the effectiveness of certain antibiotics (Brown et al., 1979).
Phosphodiesterase 5 (PDE5) Inhibitors
Tollefson et al. (2010) explored 1-(2-ethoxyethyl)-1H-pyrazolo[4,5-d]pyrimidines, a class of potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitors, highlighting the importance of this structure in developing clinical candidates for specific therapeutic applications (Tollefson et al., 2010).
Zukünftige Richtungen
The future research directions for 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine and its derivatives are likely to involve further exploration of their biological activities and potential therapeutic applications. This could include the synthesis of new derivatives, investigation of their mechanisms of action, and evaluation of their efficacy in preclinical and clinical studies .
Eigenschaften
IUPAC Name |
5-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-11-5-3-8-6(7)10-4(5)2-9-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXIBBCNSIBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN=C(N=C2C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

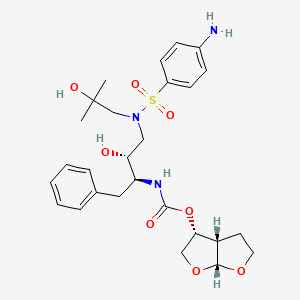
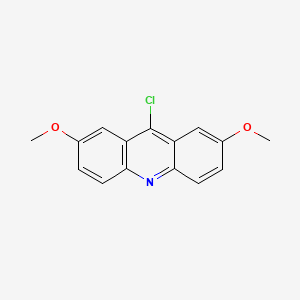
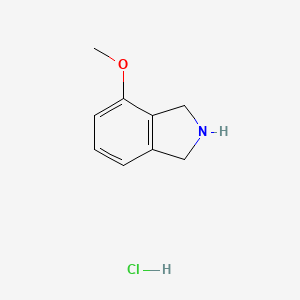
![2-Chloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carbonitrile](/img/structure/B1429737.png)
![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
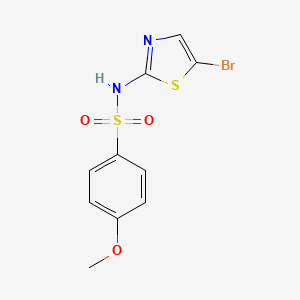
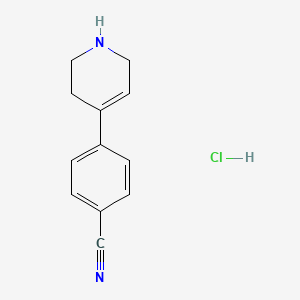
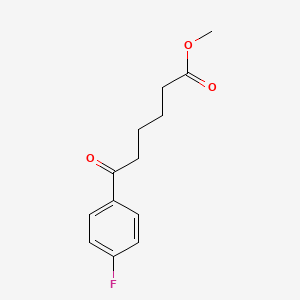
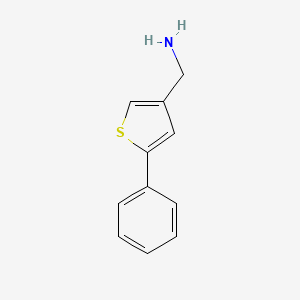
![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)
